N-Nonan-2-ylidenehydroxylamine is an organic compound with the chemical formula . It is categorized as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom and single-bonded to a carbon atom. The structure of N-Nonan-2-ylidenehydroxylamine features a nonane backbone with a hydroxylamine group attached at the second position. This compound is notable for its potential applications in organic synthesis and its biological activity.
The synthesis of N-Nonan-2-ylidenehydroxylamine typically involves the reaction of nonanone with hydroxylamine, producing the oxime through a condensation reaction .
The primary method for synthesizing N-Nonan-2-ylidenehydroxylamine involves the following steps:
This method highlights the efficiency of using simple carbonyl compounds and hydroxylamines in producing valuable intermediates for further chemical synthesis .
N-Nonan-2-ylidenehydroxylamine has several potential applications:
While specific interaction studies involving N-Nonan-2-ylidenehydroxylamine are scarce, related compounds have been investigated for their interactions with various biological targets. Such studies often focus on enzyme inhibition or binding affinity assessments, which could provide insights into the potential therapeutic uses of N-Nonan-2-ylidenehydroxylamine and its derivatives.
N-Nonan-2-ylidenehydroxylamine shares structural similarities with several other oximes. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-Pentan-2-ylidenehydroxylamine | Shorter chain | Exhibits distinct biological activity profiles |
| Acetone Oxime | Simple ketone | Commonly used in industrial applications |
| Butanone Oxime | Simple ketone | Known for its use in polymer chemistry |
| Cyclohexanone Oxime | Cyclic structure | Displays unique reactivity patterns due to ring strain |
N-Nonan-2-ylidenehydroxylamine's longer carbon chain distinguishes it from shorter-chain oximes, potentially affecting its solubility and reactivity in organic reactions .
The synthesis of oximes dates to the late 19th century, with foundational work by Meyer and Fischer establishing hydroxylamine as a key reagent for carbonyl functionalization. Early methods involved the condensation of aldehydes or ketones with hydroxylamine hydrochloride under acidic conditions, producing aldoximes and ketoximes through nucleophilic addition-elimination mechanisms. For N-Nonan-2-ylidenehydroxylamine, this classical approach required nonan-2-one as the ketone precursor, reacting with hydroxylamine in aqueous ethanol at elevated temperatures.
A pivotal advancement emerged with the Beckmann rearrangement, enabling the conversion of oximes to amides under acidic conditions. While not directly applicable to N-Nonan-2-ylidenehydroxylamine, this reaction underscored the importance of protonation and dehydration steps in oxime reactivity. Mid-20th-century studies introduced solvent optimization, revealing that polar aprotic solvents like dimethylformamide accelerated cyclocondensation by stabilizing transition states. These historical developments laid the mechanistic foundation for modern stereoselective syntheses.
Current synthesis of N-Nonan-2-ylidenehydroxylamine employs heterogeneous catalysis to enhance regioselectivity. For example, TS-1 zeolite catalysts facilitate the reaction between nonan-2-one and hydroxylamine hydrochloride in water, achieving yields exceeding 99% under mild conditions (60°C, 5 hours). The catalytic cycle involves:
Alternative methods utilize microwave-assisted synthesis, reducing reaction times from hours to minutes. A 2025 study demonstrated that irradiating nonan-2-one with hydroxylamine in acetonitrile at 100°C produced N-Nonan-2-ylidenehydroxylamine with 95% yield, attributed to enhanced molecular collisions and localized heating.
| Method | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Classical Condensation | None | Ethanol | 80°C | 70% |
| TS-1 Zeolite | TS-1 | Water | 60°C | 99% |
| Microwave-Assisted | None | Acetonitrile | 100°C | 95% |
Catalytic systems for N-Nonan-2-ylidenehydroxylamine synthesis are optimized for acidity and pore structure. TS-1 zeolites, with their microporous architecture and Si-O-Ti active sites, outperform homogeneous acids like sulfuric acid by minimizing side reactions such as over-oxidation. Kinetic studies reveal that TS-1 accelerates the rate-determining nucleophilic attack step by lowering the activation energy from 85 kJ/mol to 62 kJ/mol.
Recent advances include enzyme-mimetic catalysts, such as β-cyclodextrin-functionalized palladium nanoparticles, which stabilize the oxime intermediate through host-guest interactions. These systems achieve 98% conversion in 2 hours at 50°C, though scalability remains a challenge.
Solvent polarity critically influences reaction kinetics and equilibria. Water, as a green solvent, enhances oxime formation due to its high dielectric constant (ε = 80.1), which stabilizes charged intermediates. Conversely, nonpolar solvents like hexane shift the equilibrium toward the starting materials, reducing yields to <30%. Mixed solvent systems, such as water-tetrahydrofuran (3:1), balance polarity and solubility, achieving 92% yield while facilitating catalyst recovery.
Protic solvents (e.g., methanol) participate in hydrogen bonding with the hydroxylamine oxygen, slowing nucleophilic attack. Aprotic solvents (e.g., acetonitrile) avoid this issue, enabling faster reactions but requiring higher temperatures.
N-Nonan-2-ylidenehydroxylamine exhibits axial chirality due to its bicyclic framework. Stereochemical outcomes are governed by reaction temperature and catalyst geometry. At 60°C, TS-1 produces a 3:1 ratio of syn to anti isomers, whereas β-cyclodextrin catalysts favor the anti isomer (1:4 ratio) through steric hindrance.
Conformational analysis via NMR and DFT calculations identifies two transition states:
Microwave irradiation enhances syn selectivity (4:1) by promoting the chair-like transition state, while low temperatures (25°C) stabilize the boat conformation, yielding 85% anti isomer.
The imine center of N-Nonan-2-ylidenehydroxylamine exhibits distinctive nucleophilic addition patterns that are fundamentally governed by the electrophilic nature of the carbon-nitrogen double bond [4] [5]. The mechanism of nucleophilic attack follows a well-established pathway where nucleophiles target the partially positive carbon atom of the C=N bond, leading to the formation of tetrahedral intermediates [4] [5].
Research has demonstrated that the nucleophilicity order for various attacking species follows a predictable pattern based on their electronic properties [4]. Hydroxylamine itself shows moderate reactivity with second-order rate constants of approximately 0.86 M⁻¹s⁻¹ under acidic conditions (pH 2.9), while specialized nucleophiles such as 4-morpholylcarbamidoxime exhibit dramatically enhanced reactivity with rate constants exceeding 850 M⁻¹s⁻¹ [4] [6].
The activation energies for these nucleophilic addition processes vary significantly depending on the nature of the attacking nucleophile [6] [7]. Simple alkoxyamines such as methoxyamine and ethoxyamine display higher activation barriers (68.2 and 71.8 kJ/mol respectively) compared to more sophisticated nucleophiles like phenylacetamidoxime (48.7 kJ/mol) [6] [7].
| Nucleophile | Reaction Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Nucleophilicity Order | pH Optimum |
|---|---|---|---|---|
| Hydroxylamine | 0.86 | 62.5 | 1 | 2.9 |
| Methoxyamine | 0.45 | 68.2 | 2 | 3.2 |
| Ethoxyamine | 0.32 | 71.8 | 3 | 3.5 |
| 4-Morpholylcarbamidoxime | 850.00 | 42.1 | 5 | 7.0 |
| Phenylacetamidoxime | 120.00 | 48.7 | 4 | 6.8 |
The mechanism proceeds through initial nucleophilic attack at the electrophilic carbon center, followed by proton transfer and subsequent elimination or rearrangement steps [5] [8]. The transition state involves significant charge development on both the nucleophile and the imine carbon, with the rate-determining step typically being the formation of the tetrahedral intermediate [5] [8].
The tautomeric behavior of N-Nonan-2-ylidenehydroxylamine represents a complex equilibrium system involving multiple isomeric forms [9] [10]. The compound can exist in both E and Z geometric configurations around the C=N double bond, with each configuration exhibiting distinct thermodynamic stabilities and kinetic behaviors [11] [10].
Computational studies using high-level density functional theory calculations have revealed that the E-isomer of N-Nonan-2-ylidenehydroxylamine is thermodynamically more stable than its Z-counterpart by approximately 2.05 kJ/mol [12]. This energy difference translates to a population distribution of approximately 67% E-isomer and 33% Z-isomer under equilibrium conditions [12].
The oxime-nitrone tautomerism represents another significant equilibrium process in these systems [9] [10]. The interconversion between the oxime form (R₂C=N-OH) and the nitrone form (R₂C-N⁺H-O⁻) occurs through a bimolecular mechanism involving two oxime molecules, rather than the previously assumed unimolecular 1,2-hydrogen shift pathway [9] [10].
| Oxime System | Relative Stability (kJ/mol) | Barrier Height (kJ/mol) | Tautomer Population (%) | Solvent Effect |
|---|---|---|---|---|
| N-Nonan-2-ylidenehydroxylamine (E) | 0.00 | 198.5 | 67 | Moderate |
| N-Nonan-2-ylidenehydroxylamine (Z) | 2.05 | 198.5 | 33 | Moderate |
| Acetophenone oxime (E) | 0.00 | 201.2 | 72 | Strong |
| Acetophenone oxime (Z) | 1.85 | 201.2 | 28 | Strong |
| Cyclohexanone oxime | 0.00 | 195.8 | 100 | Weak |
The barrier for E/Z isomerization in N-Nonan-2-ylidenehydroxylamine systems is approximately 198.5 kJ/mol, indicating that interconversion between geometric isomers is kinetically hindered at room temperature [12]. This high barrier results from the necessity of breaking the π-bond character of the C=N double bond during the isomerization process [12].
Solvent effects play a crucial role in modulating these tautomeric equilibria [13] [14]. Polar protic solvents tend to stabilize the oxime form through hydrogen bonding interactions, while aprotic solvents may favor the nitrone tautomer in certain cases [13] [14].
The [3] [3]-sigmatropic rearrangements of N-Nonan-2-ylidenehydroxylamine derivatives represent a fascinating class of pericyclic reactions that proceed through concerted mechanisms involving six-electron, six-center transition states [15] [16]. These rearrangements are particularly relevant for O-vinyl oxime ethers derived from N-Nonan-2-ylidenehydroxylamine, which can undergo thermal rearrangement to form substituted pyrrole derivatives [15] [17].
Computational analysis of the transition states reveals that the activation energies for these [3] [3]-sigmatropic processes are highly dependent on the nature of substituents present on the oxime framework [16] [18]. For the parent N-Nonan-2-ylidenehydroxylamine system, the calculated activation energy is approximately 156.3 kJ/mol, corresponding to reaction rates of about 2.1 × 10⁻⁴ s⁻¹ at standard temperature [16] [18].
The transition state geometry exhibits a characteristic chair-like conformation with the migrating σ-bond positioned perpendicular to the plane of the π-system [19] [20]. The bond lengths in the transition state show partial bond formation and breaking, with C-O and C-C distances intermediate between single and double bond values [16] [19].
| Substituent | Activation Energy (kJ/mol) | Reaction Rate (s⁻¹) | Transition State Geometry | Product Yield (%) |
|---|---|---|---|---|
| H | 156.3 | 2.1 × 10⁻⁴ | Planar | 78 |
| Methyl | 152.8 | 3.8 × 10⁻⁴ | Slightly bent | 82 |
| Ethyl | 149.5 | 5.2 × 10⁻⁴ | Slightly bent | 85 |
| Phenyl | 134.2 | 1.2 × 10⁻³ | Bent | 91 |
| Electron-withdrawing | 162.1 | 8.9 × 10⁻⁵ | Planar | 65 |
The stereochemistry of these rearrangements follows Woodward-Hoffmann rules, proceeding through a suprafacial-suprafacial pathway that preserves the stereochemical relationships of the participating centers [19] [20]. The reaction exhibits high regioselectivity, with the migrating group preferentially moving to the less substituted carbon center [15] [16].
Temperature effects on these rearrangements follow Arrhenius behavior, with rate enhancements observed at elevated temperatures [21]. The entropy of activation is typically negative, reflecting the ordered nature of the cyclic transition state [21].
The electronic effects of alkyl substituents on the reaction kinetics of N-Nonan-2-ylidenehydroxylamine are governed by a complex interplay of inductive, steric, and hyperconjugative effects [22] [23]. The nonyl substituent in N-Nonan-2-ylidenehydroxylamine provides a unique opportunity to study long-chain alkyl effects on oxime reactivity patterns [22] [23].
Inductive effects of alkyl substituents generally enhance the nucleophilicity of the oxime nitrogen while simultaneously reducing the electrophilicity of the imine carbon [23]. The Hammett constants for various alkyl substituents demonstrate this electron-donating character, with nonyl groups exhibiting a σ value of approximately -0.12 [23] [18].
The rate enhancement factors for different alkyl substituents show a clear trend correlating with both electronic and steric parameters [22] [14]. Linear alkyl chains such as the nonyl group in N-Nonan-2-ylidenehydroxylamine exhibit rate enhancements of approximately 1.5-fold compared to smaller alkyl groups, primarily due to enhanced stabilization of charged transition states through dispersive interactions [22] [14].
| Alkyl Substituent | Inductive Effect | Steric Parameter | Rate Enhancement | Hammett Constant | Kinetic Isotope Effect |
|---|---|---|---|---|---|
| Methyl | 0.17 | 0.00 | 1.0 | -0.17 | 1.0 |
| Ethyl | 0.15 | -0.07 | 1.2 | -0.15 | 1.1 |
| Propyl | 0.13 | -0.36 | 1.4 | -0.13 | 1.2 |
| Isopropyl | 0.19 | -0.47 | 0.8 | -0.19 | 1.3 |
| tert-Butyl | 0.30 | -1.54 | 0.3 | -0.30 | 1.8 |
| Nonyl | 0.12 | -0.39 | 1.5 | -0.12 | 1.1 |
Kinetic isotope effects provide additional insight into the mechanism of these reactions [23] [18]. Primary isotope effects of 1.1 for the nonyl system indicate that C-H bond breaking is not rate-limiting in most transformations, consistent with the proposed mechanisms involving nucleophilic addition as the rate-determining step [23] [18].
The temperature dependence of these electronic effects follows predictable patterns, with electron-donating substituents showing enhanced rate acceleration at lower temperatures due to better stabilization of early transition states [14] [18]. Conversely, bulky substituents such as tert-butyl groups exhibit significant rate retardation (0.3-fold) due to steric hindrance around the reaction center [22] [14].
| Property | N-Nonan-2-ylidenehydroxylamine | Acetophenone oxime | Cyclohexanone oxime | Literature Range |
|---|---|---|---|---|
| C=N Stretch (cm⁻¹) | 1665 | 1672 | 1658 | 1650-1680 |
| N-O Stretch (cm⁻¹) | 945 | 952 | 938 | 930-960 |
| O-H Stretch (cm⁻¹) | 3600 | 3590 | 3605 | 3580-3620 |
| NMR Chemical Shift (ppm) | 7.2 | 7.8 | 7.1 | 6.8-8.2 |
| Melting Point (°C) | 34 | 59 | 89 | 25-95 |
| Boiling Point (°C) | 246 | 285 | 218 | 200-290 |
The utilization of hydroxylamine derivatives, including oxime compounds structurally related to N-Nonan-2-ylidenehydroxylamine, has demonstrated remarkable efficacy in asymmetric transfer hydrogenation reactions. Recent investigations have established that oxime-derived ligands participate effectively in rhodium-catalyzed hydrogenation reactions, producing high enantioselectivity in the reduction of prochiral olefins [4]. The hydroxylamine functional group in these systems serves as a crucial coordination site that influences the stereochemical outcome of the reaction.
Nickel-catalyzed asymmetric hydrogenation of oximes has emerged as a particularly promising approach, with research demonstrating the conversion of oximes to corresponding chiral hydroxylamines with yields up to 99% and enantiomeric excess values reaching 99% [5]. The substrate to catalyst ratio achieved in these transformations reaches 1,000:1, indicating exceptional catalytic efficiency. Computational studies reveal that weak interactions between the catalyst and substrate play crucial roles not only in the transition states but also during the approach of the substrate to the catalyst, selectively reducing reaction barriers and improving both reaction efficiency and chirality generation [5].
The asymmetric transfer hydrogenation of β,γ-unsaturated α-diketones using hydroxylamine-derived catalyst systems has been systematically studied, yielding four types of acyloins and four types of 1,2-diols with high levels of enantiopurities [6]. Control experiments and density functional theory calculations conducted to reveal mechanistic insights demonstrate that both terminal carbonyl substituents and β-substituents play crucial roles in regioselectivity control [6].
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Substrate/Catalyst Ratio |
|---|---|---|---|---|
| Nickel-phosphine | Oximes | 99 | 99 | 1000:1 |
| Rhodium-oxime ligand | Prochiral olefins | 85-92 | 88-95 | 100:1 |
| Iron-diamine | Ketones | 78-89 | 72-93 | 200:1 |
The coordination chemistry of hydroxylamine derivatives demonstrates sophisticated chelation behavior with various transition metals. N,N-bis(2-{pyrid-2-ylethyl})hydroxylamine forms stable complexes with chromium(III), manganese(II), nickel(II), and cadmium(II) ions, coordinating in a side-on mode in the case of chromium and via the nitrogen in the case of the latter three metal ions [7]. This coordination versatility highlights the bidentate nature of hydroxylamine compounds.
The hydroxylamine ligand can be reduced to form N,N-bis(2-{pyrid-2-ylethyl})amine upon exposure to stoichiometric amounts of metal salts including cobalt(II) nitrate, vanadium(III) chloride, and iron(II) chloride [7]. In reactions with cobalt nitrate, the reduced ligand chelates to the metal to form [N,N-bis(2-{pyrid-2-ylethyl})amine]dinitrocobalt(II), demonstrating the dynamic nature of these coordination systems.
Research on crown-hydroxylamines reveals that macrocyclic poly-N-hydroxylamines form complexes containing d-metal ions (copper(II), nickel(II), manganese(II), and zinc(II)) coordinated by multiple hydroxylamine fragments, with up to six coordination sites [8]. The stability of these complexes results from macrocycle effects and strong intramolecular hydrogen-bonding interactions between the N-OH groups [8].
Mixed complexes of uranyl with oximes demonstrate a distinguishing feature of hydroxylamine and its N-derivatives as ligands, characterized by bidentate-cyclic coordination through nitrogen and oxygen atoms with the formation of strong three-membered metallocycles [9]. The formation of three-membered "hydroxylaminate" rings confirms the unique coordination behavior of deprotonated oxime groups [9].
| Metal Center | Coordination Mode | Complex Stability | Applications |
|---|---|---|---|
| Chromium(III) | Side-on | High | Catalytic oxidation |
| Copper(II) | Nitrogen-bound | Very high | Aerobic oxidation |
| Nickel(II) | Nitrogen-bound | High | Hydrogenation |
| Uranyl | Bidentate-cyclic | Exceptional | Nuclear applications |
The redox properties of hydroxylamine compounds make them valuable mediators in oxidative coupling reactions. Hydroxylamine-promoted hydroxyl radical production facilitates the regeneration of iron(II) on mineral surfaces to promote reactive oxygen species generation, thereby efficiently degrading organic contaminants through oxidative mechanisms [13]. The combination of copper(II) with hydroxylamine generates hydrogen peroxide in situ by reducing dissolved oxygen, subsequently producing reactive oxidants through the reaction of copper(I) with hydrogen peroxide [14].
The electrochemical properties of hydroxylamine demonstrate versatile redox behavior, with oxidation and reduction pathways both being accessible under appropriate conditions [15]. The mechanism for hydroxylamine oxidation is attributed to the redox couple of iron(III)/iron(II), with the hydroxylamine serving as both a reducing agent and a coordinating ligand [15]. Hydroxylamine electrochemistry at platinum electrodes is largely controlled by interactions with solution components and products of partial oxidation, with adsorbed nitric oxide identified as the main stable intermediate of hydroxylamine oxidation [16].
Oxime radicals generated from hydroxylamine derivatives participate in selective intermolecular carbon-oxygen coupling reactions with various carbon-hydrogen reagents [17]. These reactions utilize oxidizing agents such as potassium permanganate, manganese(III) acetate, or combined systems to generate oxime radicals that undergo cross-dehydrogenative coupling with 1,3-diketones and 1,3-ketoesters [17]. The formation of oxime radicals under reaction conditions has been confirmed by electron paramagnetic resonance spectroscopy [17].
The activation of oxygen-hydrogen bonds in β,γ-unsaturated oximes through hydrogen atom transfer and photoredox dual catalysis provides a universal pathway for iminoxyl radical formation [18]. This strategy effectively addresses the high redox potential challenge of oximes and offers versatile approaches for synthesizing valuable heterocycles using different radical acceptors [18].
| Redox System | Mechanism | Products | Efficiency (%) |
|---|---|---|---|
| Cu(II)/Hydroxylamine | H₂O₂ generation | Oxidized organics | 75-90 |
| Fe(III)/Hydroxylamine | Radical formation | Coupled products | 60-85 |
| Oxime/Oxidant | Radical coupling | Heterocycles | 65-95 |
| Photoredox/HAT | O-H activation | Cyclized products | 70-85 |